molecular formula C₁₀H₂₀N₂O₄S₃ B1145059 3,3'-Trithiobis-D-valine CAS No. 22801-32-7

3,3'-Trithiobis-D-valine

Cat. No. B1145059
CAS RN: 22801-32-7
M. Wt: 328.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,3’-Trithiobis-D-valine, also known as Penicillamine Trisulfide , is involved in various studies related to photolysis and radiolysis of di- and trisulfides . It is a useful compound to gain insights regarding the strength of C-S bonds in the tertiary C-SH compounds and intermediates .


Physical And Chemical Properties Analysis

3,3’-Trithiobis-D-valine is a white solid . It has a melting point of 170-173°C . It is slightly soluble in water when sonicated . The boiling point and stability data are not available .

Scientific Research Applications

Synthesis of Agricultural Pesticides

D-valine is used as an intermediate for the synthesis of agricultural pesticides . For example, Fluvalinate, a pyrethroid pesticide made from D-valine, is a broad-spectrum insecticide with low mammalian toxicity .

Production of Semi-Synthetic Veterinary Antibiotics

D-valine is used in the synthesis of semi-synthetic veterinary antibiotics . Valnemulin, a semi-synthetic pleuromutilin derivative synthesized from D-valine, is an antibiotic for animals .

Pharmaceutical Drug Development

D-valine and its derivatives have shown great activity in clinical use . For instance, penicillamine, a derivative of D-valine, is used for the treatment of immune-deficiency diseases . Actinomycin D, another derivative, is used for antitumor therapy .

Inhibition of Fibroblasts Proliferation

D-valine is used in cell culture for selectively inhibiting fibroblasts proliferation . This can be useful in research and therapeutic applications where the proliferation of fibroblasts needs to be controlled.

Microbial Preparation

Microbial preparation of D-valine is gaining more attention due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process . This can be achieved through microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .

Metabolic Pathways in Swine

In swine, supplemental valine could stimulate triglyceride synthesis by increasing 3-hydroxyisobutyrate concentration . This is the only valine metabolite that could survive mitochondrial oxidation, and may promote fatty acid transport via upregulation of the fatty acid transporter mechanism .

Safety and Hazards

According to the safety data sheet , 3,3’-Trithiobis-D-valine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that this compound is involved in various studies related to photolysis and radiolysis of di- and trisulfides .

Mode of Action

It is a useful compound to gain insights regarding the strength of C-S bonds in the tertiary C-SH compounds and intermediates

Biochemical Pathways

The compound is known to be involved in studies related to photolysis and radiolysis of di- and trisulfides , suggesting it may influence pathways involving these types of chemical reactions.

Pharmacokinetics

Its solubility in water is slightly improved when sonicated , which could potentially impact its bioavailability. Further pharmacokinetic studies are required to fully understand this compound’s behavior in the body.

Result of Action

It is known to be a useful compound for studying the strength of C-S bonds in the tertiary C-SH compounds and intermediates

Action Environment

The compound is a white solid and is stored in a refrigerator , suggesting that temperature could potentially affect its stability

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '3,3'-Trithiobis-D-valine' involves the coupling of three valine molecules with a trithiol linker.", "Starting Materials": [ "Valine", "Tris(2-carboxyethyl)phosphine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Dissolve valine (3 eq) and tris(2-carboxyethyl)phosphine (1 eq) in dimethylformamide.", "2. Add N,N'-dicyclohexylcarbodiimide (3 eq) to the solution and stir for 2 hours.", "3. Add the resulting mixture to a solution of methanol and diethyl ether to precipitate the product.", "4. Wash the precipitate with diethyl ether and dry under vacuum to obtain '3,3'-Trithiobis-D-valine'." ] }

CAS RN

22801-32-7

Product Name

3,3'-Trithiobis-D-valine

Molecular Formula

C₁₀H₂₀N₂O₄S₃

Molecular Weight

328.47

Origin of Product

United States

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